molecular formula C10H14ClNO2S B8354403 2-chloro-N-isobutyl-benzenesulfonamide

2-chloro-N-isobutyl-benzenesulfonamide

Cat. No.: B8354403
M. Wt: 247.74 g/mol
InChI Key: YJEYICZNBPWMBQ-UHFFFAOYSA-N
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Description

2-chloro-N-isobutyl-benzenesulfonamide is a useful research compound. Its molecular formula is C10H14ClNO2S and its molecular weight is 247.74 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-chloro-N-isobutyl-benzenesulfonamide to maximize yield and purity?

Methodological Answer: Synthesis optimization requires precise control of reaction parameters. For sulfonamide derivatives, critical factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution reactions by stabilizing intermediates .
  • Temperature : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .
  • Catalysts : Base catalysts (e.g., triethylamine) deprotonate intermediates, accelerating sulfonamide bond formation .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) effectively isolates the product from unreacted starting materials .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substitution patterns (e.g., isobutyl group integration at δ ~2.5 ppm for CH2_2 protons) .
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and confirms bond lengths/angles. For example, sulfonamide S=O bonds typically measure ~1.43 Å, consistent with sp3^3 hybridization .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ peak at m/z 302.08 for C10_{10}H14_{14}ClNO2_2S) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when refining the structure of this compound?

Methodological Answer: Contradictions may arise from disordered solvent molecules or twinned crystals. Strategies include:

  • SHELX Suite : Use SHELXL for iterative refinement, adjusting occupancy factors for disordered atoms. The "L.S." command helps minimize residuals (R1_1 < 0.05 for high-quality data) .
  • Validation Tools : CheckCIF (via IUCr) flags geometric outliers (e.g., bond angle deviations > 5°), prompting re-examination of torsion restraints .
  • Complementary Data : Pair X-ray results with DFT-optimized geometries (e.g., Gaussian09) to validate bond lengths and angles computationally .

Q. What methodological approaches are recommended for analyzing the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Kinetic Studies : Monitor reaction progress via HPLC under varying conditions (pH, temperature). For example, at pH 9, the chloro group undergoes hydrolysis to a hydroxyl derivative, while amines (e.g., pyrazole) facilitate SNAr reactions .
  • Isotopic Labeling : Use 35^{35}Cl NMR to track substitution pathways, distinguishing between direct displacement and intermediate formation .
  • Theoretical Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict activation energies for competing reaction pathways, guiding experimental design .

Q. How can computational methods predict the biological activity of this compound derivatives?

Methodological Answer:

  • Molecular Docking : AutoDock Vina screens derivatives against target proteins (e.g., carbonic anhydrase IX). Key parameters include binding affinity (ΔG < -8 kcal/mol) and hydrogen-bond interactions with active-site residues .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ constants) with bioactivity data. For example, electron-withdrawing groups (e.g., -NO2_2) enhance sulfonamide inhibition potency .
  • ADMET Prediction : SwissADME evaluates pharmacokinetic properties (e.g., logP < 3 for optimal membrane permeability) .

Properties

Molecular Formula

C10H14ClNO2S

Molecular Weight

247.74 g/mol

IUPAC Name

2-chloro-N-(2-methylpropyl)benzenesulfonamide

InChI

InChI=1S/C10H14ClNO2S/c1-8(2)7-12-15(13,14)10-6-4-3-5-9(10)11/h3-6,8,12H,7H2,1-2H3

InChI Key

YJEYICZNBPWMBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNS(=O)(=O)C1=CC=CC=C1Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In analogy to example 1, step 1, isobutylamine was reacted with 2-chlorobenzenesulfonyl chloride and N,N-diisopropyl ethyl amine in dichloromethane to give 2-chloro-N-isobutyl-benzenesulfonamide as a colorless solid. MS: 248.1 ([M+H]+)
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